2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride
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Overview
Description
“2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2375248-13-6 . It has a molecular weight of 345.54 . The IUPAC name for this compound is (S)-2-amino-3-(2-fluoro-5-iodophenyl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9FINO2.ClH/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis Techniques and Derivatives
- Synthesis of Amino Acid Derivatives : A series of amino acid ester derivatives containing 5-fluorouracil were synthesized, demonstrating a method of integrating 2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride with other compounds for potential medicinal applications (Xiong et al., 2009).
- Fluorescence Derivatisation of Amino Acids : This study utilized a derivatizing reagent to create strongly fluorescent amino acid derivatives, providing insight into how this compound could be used in fluorescence-based applications (Frade et al., 2007).
- Synthesis of Enantiopure Derivatives : The paper discusses the synthesis of non-natural diamino acids, which could be relevant for the synthesis and application of this compound in creating specific, targeted molecules (Bolognese et al., 2006).
Biochemical Applications and Studies
- Genetically Encoded Fluorescent Amino Acid : Demonstrates the biosynthetic incorporation of a fluorescent amino acid into proteins, providing a basis for how this compound could be utilized in protein studies and biomolecular interactions (Summerer et al., 2006).
- Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Discusses the modification of hydrogels through a condensation reaction with various amines, hinting at the potential use of this compound in medical applications and material science (Aly & El-Mohdy, 2015).
Chemical Properties and Reaction Studies
- Study of Polymorphism in Pharmaceutical Compounds : Analyzes two polymorphic forms of a pharmaceutical compound, which could be relevant for understanding the physical and chemical properties of this compound and its polymorphic characteristics (Vogt et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .
Properties
IUPAC Name |
2-amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FINO2.ClH/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLARAFDPBZMRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CC(C(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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